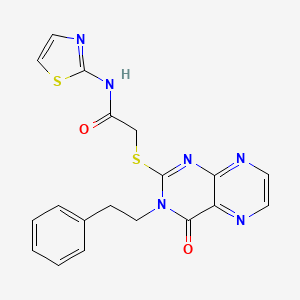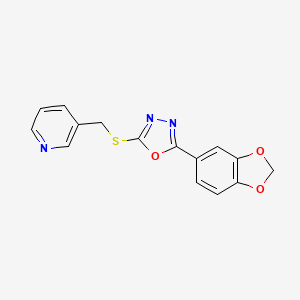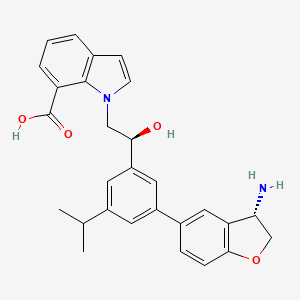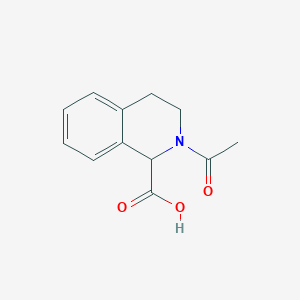![molecular formula C19H23N3O B7440856 N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide, also known as BP-897, is a selective dopamine D3 receptor antagonist. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. BP-897 has shown potential as a treatment for drug addiction, schizophrenia, and other neurological disorders.
Wirkmechanismus
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide works by selectively blocking dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and addiction. By blocking dopamine D3 receptors, N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce dopamine release in the brain, reduce the activity of dopamine neurons, and reduce the expression of dopamine receptors in the brain. It has also been shown to increase the activity of GABAergic neurons, which are involved in the regulation of dopamine release.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide has several advantages as a tool for scientific research. It is highly selective for dopamine D3 receptors, which allows researchers to study the specific effects of blocking this receptor. It also has a relatively long half-life, which allows for sustained effects in animal studies. However, N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide has some limitations as well. It is not currently approved for human use, which limits its potential as a clinical treatment. Additionally, it may have off-target effects on other neurotransmitter systems, which could complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide. One area of interest is the potential use of N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide as a treatment for other neurological disorders, such as Parkinson's disease and depression. Another area of interest is the development of more selective dopamine D3 receptor antagonists, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide and its effects on other neurotransmitter systems.
Synthesemethoden
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 4-pyridinecarboxylic acid with thionyl chloride to form 4-pyridinecarbonyl chloride. The second step involves the reaction of 4-pyridinecarbonyl chloride with N-benzylpiperidine to form N-benzyl-4-pyridinecarboxamide. The final step involves the reduction of N-benzyl-4-pyridinecarboxamide using lithium aluminum hydride to form N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide has been used in numerous scientific studies to investigate its potential as a treatment for drug addiction, schizophrenia, and other neurological disorders. In animal studies, N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide has been shown to reduce drug-seeking behavior and prevent relapse in drug-addicted animals. It has also been shown to improve cognitive function in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(18-6-10-20-11-7-18)21-14-16-8-12-22(13-9-16)15-17-4-2-1-3-5-17/h1-7,10-11,16H,8-9,12-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTGAIDTYPZOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-2-[[(2R)-2-hydroxypropyl]-methylamino]benzonitrile](/img/structure/B7440780.png)






![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)





